molecular formula C12H15NO6 B3926622 2-[(2,5-dimethylfuran-3-carbonyl)amino]pentanedioic acid

2-[(2,5-dimethylfuran-3-carbonyl)amino]pentanedioic acid

Cat. No.: B3926622
M. Wt: 269.25 g/mol
InChI Key: NPIPWLVEOOCSDV-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethylfuran-3-carbonyl)amino]pentanedioic acid is a complex organic compound characterized by the presence of a furan ring substituted with dimethyl groups and a carbonyl group, which is further linked to a pentanedioic acid moiety through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-dimethylfuran-3-carbonyl)amino]pentanedioic acid typically involves multiple steps. One common approach starts with the preparation of 2,5-dimethylfuran-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride. The acid chloride is subsequently reacted with an amino acid derivative, such as pentanedioic acid, under conditions that promote amide bond formation, typically in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethylfuran-3-carbonyl)amino]pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced species.

    Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

2-[(2,5-Dimethylfuran-3-carbonyl)amino]pentanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(2,5-dimethylfuran-3-carbonyl)amino]pentanedioic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The furan ring and amide bond are key structural features that influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran-3-carboxylic acid: A precursor in the synthesis of 2-[(2,5-dimethylfuran-3-carbonyl)amino]pentanedioic acid.

    2,5-Dimethylfuran-3-carbonyl chloride: An intermediate used in the synthesis of the target compound.

    Pentanedioic acid: Another component of the target compound.

Uniqueness

This compound is unique due to its combination of a furan ring with dimethyl substitution and a pentanedioic acid moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-[(2,5-dimethylfuran-3-carbonyl)amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6/c1-6-5-8(7(2)19-6)11(16)13-9(12(17)18)3-4-10(14)15/h5,9H,3-4H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIPWLVEOOCSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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